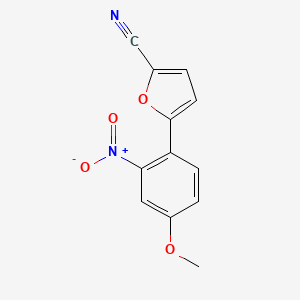![molecular formula C18H21N3O4 B4237413 4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4237413.png)
4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
Overview
Description
4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide, also known as INPEB, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties.
Mechanism of Action
4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a member of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the brain, where it is involved in the regulation of reward and motivation. Antagonism of this receptor can lead to a decrease in the rewarding effects of drugs of abuse, making 4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide a potential candidate for the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, while in vivo studies have shown its efficacy in reducing tumor growth and metastasis. In neuroscience, 4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has been shown to decrease the rewarding effects of drugs of abuse, making it a potential candidate for the treatment of addiction and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its selectivity for the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various biological processes. However, there are also limitations to its use. For example, its potency and efficacy may vary depending on the experimental conditions, and its effects may be influenced by other factors, such as the presence of other neurotransmitters.
Future Directions
There are several future directions for the study of 4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide. In neuroscience, further research is needed to determine its potential as a treatment for addiction and other psychiatric disorders. In cancer research, more studies are needed to determine its efficacy as a cancer therapy, as well as its potential side effects and toxicity. Additionally, more research is needed to understand the mechanism of action of 4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide and its effects on other biological processes. Overall, 4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is a promising compound with potential therapeutic applications in various scientific research fields.
Scientific Research Applications
4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has been studied for its potential therapeutic properties in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes 4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide a potential candidate for the treatment of addiction and other psychiatric disorders.
In cancer research, 4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have demonstrated its efficacy in reducing tumor growth and metastasis. 4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide may be a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-[2-(4-nitroanilino)ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13(2)25-17-9-3-14(4-10-17)18(22)20-12-11-19-15-5-7-16(8-6-15)21(23)24/h3-10,13,19H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCIYKPVSCCKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)-2,4-imidazolidinedione](/img/structure/B4237333.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4237349.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-phenylacetamide](/img/structure/B4237356.png)


![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4237381.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4237406.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B4237417.png)

![5-{[(2-bromophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4237433.png)
![methyl 4,5-dimethoxy-2-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B4237445.png)